molecular formula C20H22N6O2 B13951116 3,6-dimethyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide CAS No. 276691-42-0

3,6-dimethyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide

Cat. No.: B13951116
CAS No.: 276691-42-0
M. Wt: 378.4 g/mol
InChI Key: NHSRXOMNAAGLSG-UHFFFAOYSA-N
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Description

3,6-dimethyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a synthetic organic compound belonging to the tetrazine family Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide typically involves the reaction of 3,6-dimethyl-1,2,4,5-tetrazine with tolyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,6-dimethyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular pathways. The tetrazine ring can undergo cycloaddition reactions with alkenes or alkynes, forming stable adducts that can disrupt normal cellular functions. This property is particularly useful in bioorthogonal chemistry, where the compound can selectively label biomolecules without interfering with native biological processes .

Comparison with Similar Compounds

Similar Compounds

    3,6-dimethyl-1,2,4,5-tetrazine: A simpler derivative without the tolyl groups.

    3,6-diphenyl-1,2,4,5-tetrazine: Contains phenyl groups instead of tolyl groups.

    3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine: A reduced form of the tetrazine ring.

Uniqueness

3,6-dimethyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

276691-42-0

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

3,6-dimethyl-1-N,4-N-bis(3-methylphenyl)-1,2,4,5-tetrazine-1,4-dicarboxamide

InChI

InChI=1S/C20H22N6O2/c1-13-7-5-9-17(11-13)21-19(27)25-15(3)24-26(16(4)23-25)20(28)22-18-10-6-8-14(2)12-18/h5-12H,1-4H3,(H,21,27)(H,22,28)

InChI Key

NHSRXOMNAAGLSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2C(=NN(C(=N2)C)C(=O)NC3=CC=CC(=C3)C)C

Origin of Product

United States

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